1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone
Description
This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-5-yl core fused with a furan ring, a p-tolyl group, and a piperazine-ethanone moiety. Its synthesis likely follows protocols analogous to piperazine-ethanone derivatives, involving nucleophilic substitution or coupling reactions under inert atmospheres, as seen in related compounds (e.g., chloroacetyl chloride and tetrazole intermediates) .
Properties
IUPAC Name |
1-[4-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(4-methylphenyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-14-5-7-16(8-6-14)18(26-11-9-25(10-12-26)15(2)28)19-21(29)27-22(31-19)23-20(24-27)17-4-3-13-30-17/h3-8,13,18,29H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQRPTJZCCJMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCN(CC5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the p-Tolyl Group: This step can be achieved through Friedel-Crafts alkylation or acylation reactions.
Formation of the Piperazine Ring: The piperazine ring is typically introduced through nucleophilic substitution reactions.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, often under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced at different sites, such as the furan ring or the thiazole ring, using reducing agents like NaBH4 or LiAlH4.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different substituents at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaOH or K2CO3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the furan ring could lead to a tetrahydrofuran derivative.
Scientific Research Applications
Antimicrobial Activity
Compounds containing thiazole and furan rings have shown significant antimicrobial properties against various pathogens. Studies indicate that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit notable antifungal activity. For instance:
- A series of 1,2,4-triazole derivatives demonstrated enhanced antifungal effects against Aspergillus species compared to standard treatments .
- The incorporation of the thiazole moiety in compounds has been linked to improved activity against resistant strains of bacteria .
Anticancer Potential
Research has suggested that the structural components of this compound may confer anticancer properties. The thiazolo-triazole derivatives have been associated with:
- Inhibition of cancer cell proliferation.
- Induction of apoptosis in various cancer cell lines.
Studies have shown that related compounds exhibit cytotoxicity against cancer cells at low concentrations .
Synthesis and Characterization
The synthesis of 1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone can involve multiple steps:
- Formation of the Piperazine Derivative : Starting from commercially available piperazine derivatives.
- Coupling with Thiazolo-Triazole Moiety : Utilizing coupling reactions to form the desired linkages.
- Purification : Techniques such as recrystallization or chromatography are employed to ensure purity.
Characterization methods include:
- NMR Spectroscopy : For determining the structure and confirming the presence of functional groups.
- Mass Spectrometry : To ascertain molecular weight and composition.
Case Study 1: Antifungal Activity
A study evaluated the antifungal efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives against Candida albicans. The results indicated that modifications to the piperazine moiety significantly enhanced antifungal activity compared to unmodified compounds .
Case Study 2: Anticancer Effects
In vitro studies on human cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity, with IC50 values in the micromolar range. These findings suggest potential for development into therapeutic agents for cancer treatment .
Mechanism of Action
The mechanism of action of 1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone is not fully understood, but it is believed to interact with various molecular targets due to its multiple functional groups. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by interacting with receptor binding sites.
Signal Transduction Interference: The compound may interfere with signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs, focusing on core modifications, substituent effects, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Pyrazole-triazole hybrids () exhibit dual antioxidant and antimicrobial effects, suggesting core flexibility in tuning bioactivity.
Substituent Effects: Electron-Withdrawing Groups (EWGs): Fluorine (in ) and nitro groups (in ) enhance antimicrobial potency by improving membrane penetration or target binding. Electron-Donating Groups (EDGs): The target’s p-tolyl (methyl) and hydroxyl groups may reduce antimicrobial efficacy compared to EWGs but improve solubility or metabolic stability.
Synthetic Routes: Piperazine-ethanone derivatives (target, ) are synthesized via nucleophilic substitution (e.g., chloroacetyl chloride + tetrazole thiols) or alkylation (allyl bromide + piperazine). Thiazolo-triazol cores (target, ) require cyclocondensation of thioamides or hydrazines with carbonyl precursors.
Biological Activity
The compound 1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)ethanone is a complex organic molecule characterized by its unique structural features, including a furan ring, a thiazole moiety, and a piperazine unit. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the piperazine unit followed by the introduction of the furan and thiazole components. The final product is characterized by its molecular formula and a molecular weight of approximately 480.55 g/mol.
Antimicrobial Properties
Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of key metabolic pathways in bacteria, possibly through enzyme inhibition or disruption of cell wall synthesis .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies indicate that similar triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, research has identified that 1,2,4-triazole derivatives can act on estrogen receptors in breast cancer cells, either promoting or inhibiting tumor growth depending on their specific structure .
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of various triazole derivatives, it was found that compounds with similar piperazine and thiazole structures exhibited significant inhibitory effects against Enterobacter aerogenes and Bacillus cereus .
- Anticancer Activity : A recent study focused on hybrid compounds containing triazole motifs reported that these compounds showed promising results against several cancer cell lines (e.g., MCF-7 for breast cancer). The study highlighted that modifications in the substituents on the triazole ring could enhance biological activity .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
